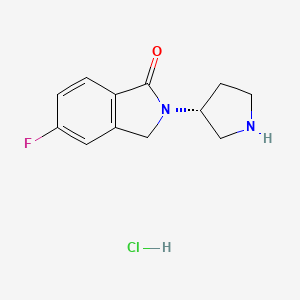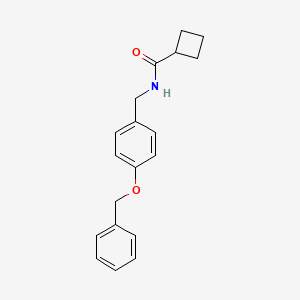
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid .Molecular Structure Analysis
The molecular formula of “N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is C19H21NO2. Its molecular weight is 295.382.Physical And Chemical Properties Analysis
“N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is a white solid . It has a molecular weight of 295.382.Applications De Recherche Scientifique
Antimycobacterial Agent
This compound has been synthesized and evaluated for its potential to inhibit the Mycobacterium tuberculosis H37Rv strain . Some derivatives have shown minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating its promise as a treatment for tuberculosis .
Drug Discovery and Development
The chemical stability, permeability, and metabolic stability of this compound have been assessed, suggesting that it can be optimized as a drug candidate. This is particularly relevant in the context of developing new therapeutics for diseases where current treatments are inadequate .
Cytotoxicity Studies
Studies have been conducted on related compounds for their cytotoxic effects. These studies are crucial for understanding the potential use of these compounds in cancer therapy, as they can reveal how these compounds affect cancer cell viability .
Synthesis of Metal Complexes
The compound has been used to synthesize cationic complexes with metals such as ruthenium. These complexes have been isolated and characterized, which is a step towards understanding their potential applications in medicinal chemistry .
Biological Activity Enhancement
By coordinating with metal ions, the biological properties of the ligands can be modified and frequently enhanced. This opens up possibilities for the compound to be used in various biological applications, including as antibacterial and antiviral agents .
Chemical Synthesis
The compound is involved in the synthesis of various chemical products. Its role in chemical synthesis underscores its importance in the production of materials and substances for research and industrial applications .
Mécanisme D'action
While the mechanism of action for “N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide” is not fully understood, it’s proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFUXLSYNOYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

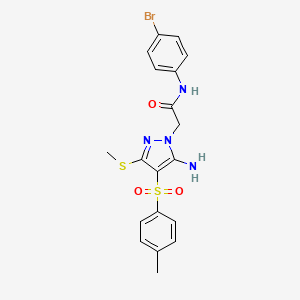
![Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2360580.png)
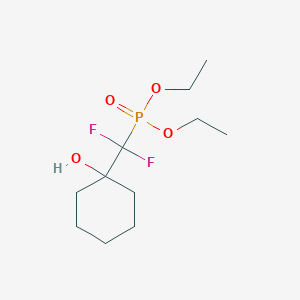
![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)
![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)

![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)
![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)
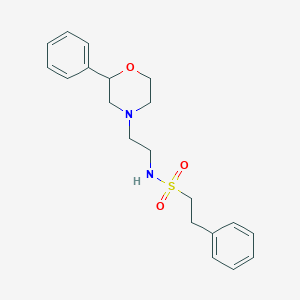
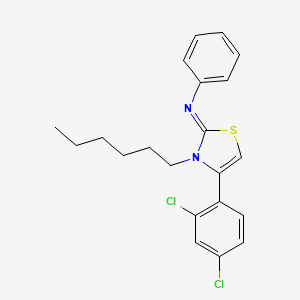
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)

